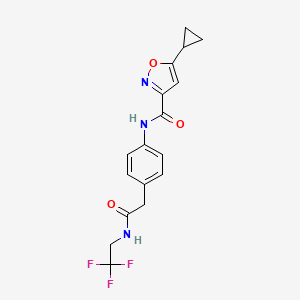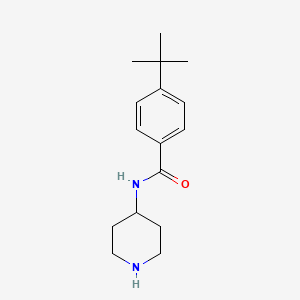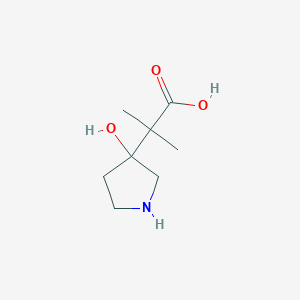
(2-Chloro-6-methylpyridin-3-YL)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-Chloro-6-methylpyridin-3-YL)methanamine” is a chemical compound with the molecular formula C7H9ClN2 . It is also known as “(6-methylpyridin-3-yl)methanamine” and has a molecular weight of 156.61300 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring with a methyl group at the 6th position and a methanamine group at the 3rd position . The chlorine atom is attached at the 2nd position of the pyridine ring .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . The compound has a melting point of 64-65 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis and Material Science
Polymer Catalysis : Dichlorozinc complexes synthesized using derivatives of (2-Chloro-6-methylpyridin-3-YL)methanamine showed efficiency in initiating the ring-opening polymerization of rac-lactide, which is crucial in producing polylactide, a biodegradable polymer (Kwon, Nayab, & Jeong, 2015).
Electro-Optic Materials : Derivatives of this compound have been used in the synthesis of nonlinear optical/electro-optic materials, which are significant in photonic applications (Facchetti et al., 2003).
Pharmaceutical Research
Antidepressant Drug Candidates : Certain derivatives showed potential as serotonin 5-HT1A receptor-biased agonists with promising antidepressant-like activity (Sniecikowska et al., 2019).
Antimicrobial Activities : Some derivatives of this compound exhibited moderate to very good antibacterial and antifungal activities, suggesting their potential in antimicrobial drug development (Thomas, Adhikari, & Shetty, 2010).
Chemistry and Catalysis
Methanation Catalysts : Studies on catalysts for CO2 methanation demonstrated that certain complexes involving this compound and its derivatives could be effective in this process, which has implications for energy and environmental technology (Garbarino et al., 2015).
Water Oxidation Catalysts : Mononuclear ruthenium complexes with derivatives of this compound demonstrated significantly higher activity for water oxidation, relevant in artificial photosynthesis and energy conversion (Radaram et al., 2011).
Safety and Hazards
“(2-Chloro-6-methylpyridin-3-YL)methanamine” is classified as dangerous, with hazard statements indicating that it is harmful if swallowed (H301), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary statements suggest avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Wirkmechanismus
Mode of Action
Without specific knowledge of the compound’s primary targets, it is challenging to provide a detailed explanation of its mode of action. Like many other amines, it is possible that (2-chloro-6-methylpyridin-3-yl)methanamine may interact with various receptors or enzymes in the body, leading to a range of potential effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact how this compound interacts with its environment and its targets . .
Eigenschaften
IUPAC Name |
(2-chloro-6-methylpyridin-3-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-5-2-3-6(4-9)7(8)10-5/h2-3H,4,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMNNLTYHOJPST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)CN)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[3-(4-Benzylpiperidin-1-yl)-2-hydroxypropyl]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2904317.png)

![3-[(4-Ethylphenyl)sulfonyl]-5-(4-phenylpiperazin-1-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2904323.png)


![3-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2904328.png)



![N'-acetyl-4-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanehydrazide](/img/structure/B2904333.png)
![2-(benzo[d]isoxazol-3-yl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide](/img/structure/B2904336.png)

![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-nitrobenzamide hydrochloride](/img/structure/B2904338.png)
![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone](/img/structure/B2904339.png)